While a specific synthesis for 4-{[(Cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is not described in the provided articles, a structurally similar compound, [carbonyl-14C]-labeled N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2), has been synthesized. This synthesis began with 4-amino-2-hydroxy-[carboxyl-14C]benzoic acid and involved a six-stage process []. Based on this information, we can infer that the synthesis of 4-{[(Cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide likely involves similar reactions, such as amide bond formation and alkylation, using appropriate starting materials and reagents.
4-{[(Cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is known to bind to and modulate the activity of ATP-sensitive potassium (KATP) channels []. While the precise binding site and mechanism of action might vary depending on the specific KATP channel subtype, it is understood that this compound interacts with sulfonylurea receptors (SUR), regulatory subunits associated with KATP channels. This interaction ultimately leads to channel opening, allowing potassium ions to flow out of the cell, which hyperpolarizes the cell membrane and reduces cellular excitability. This mechanism underlies its use in research for understanding KATP channel physiology and exploring potential therapeutic applications.
Research Tool for KATP Channels: 4-{[(Cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide serves as a valuable pharmacological tool for studying KATP channels []. Researchers use it to investigate channel kinetics, identify channel subtypes, and understand their roles in various physiological processes, including insulin secretion, neuronal excitability, and vascular tone.
Radioligand Binding Studies: Radiolabeled versions of 4-{[(Cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide, such as [125I]iodoglyburide, have been used in autoradiographic studies to visualize and quantify the distribution of KATP channels in tissues and organs []. This technique provides valuable information about the expression patterns of these channels in different regions of the brain and other tissues.
Development of Selective KATP Channel Modulators: Further research could focus on developing analogs of 4-{[(Cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide with improved selectivity for specific KATP channel subtypes []. This selectivity could be advantageous for targeting specific therapeutic applications while minimizing potential side effects.
Exploring Therapeutic Applications: Given the involvement of KATP channels in various diseases, future research could investigate the therapeutic potential of 4-{[(Cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide and its derivatives in conditions such as diabetes, neurological disorders, and cardiovascular diseases [].
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: